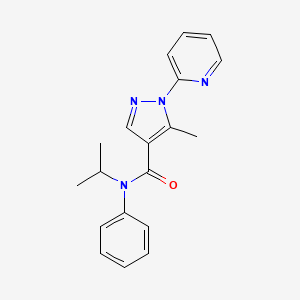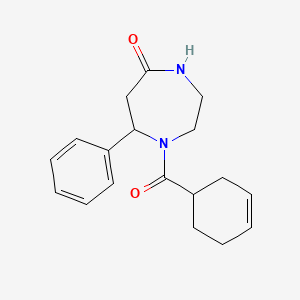
1-(Cyclohex-3-ene-1-carbonyl)-7-phenyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohex-3-ene-1-carbonyl)-7-phenyl-1,4-diazepan-5-one, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s by Pfizer, Inc. as part of their research into the endocannabinoid system. Since then, CP-47,497 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential uses in medicine.
Wirkmechanismus
CP-47,497 acts on the endocannabinoid system, which is a complex system of neurotransmitters and receptors that regulates a variety of physiological processes. Specifically, CP-47,497 acts as a potent agonist of the CB1 receptor, which is one of the primary receptors in the endocannabinoid system. By binding to the CB1 receptor, CP-47,497 can modulate a variety of physiological processes, including pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
Studies have shown that CP-47,497 has a variety of biochemical and physiological effects. One of its primary effects is the modulation of pain perception. CP-47,497 has been shown to be highly effective at reducing pain in animal models of inflammatory and neuropathic pain. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
CP-47,497 has several advantages for use in laboratory experiments. It is highly potent and selective, which makes it a useful tool for studying the endocannabinoid system. However, its complex synthesis and high cost may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research into CP-47,497. One area of interest is the development of novel analogs with improved pharmacokinetic properties. Another area of interest is the exploration of its potential therapeutic applications in the treatment of anxiety, depression, and addiction. Additionally, research into the mechanisms of action of CP-47,497 may lead to the development of new drugs that target the endocannabinoid system.
Synthesemethoden
CP-47,497 is synthesized from the reaction of cyclohexanone with 3-phenylacryloyl chloride, followed by the addition of ammonia and cyclization. The resulting compound is then purified through a series of chromatographic techniques. The synthesis of CP-47,497 is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that CP-47,497 has analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)-7-phenyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-13-16(14-7-3-1-4-8-14)20(12-11-19-17)18(22)15-9-5-2-6-10-15/h1-5,7-8,15-16H,6,9-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAISJXEALVNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCNC(=O)CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-ene-1-carbonyl)-7-phenyl-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)

![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)

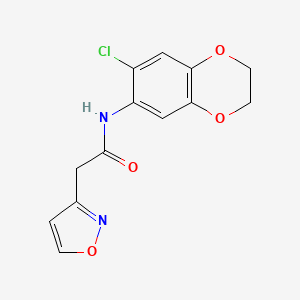
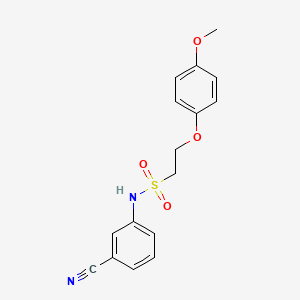
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)
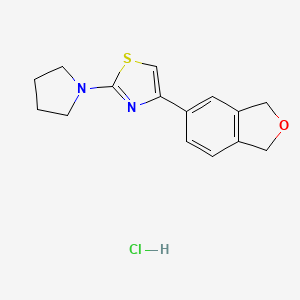
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)
